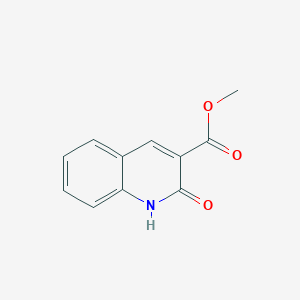

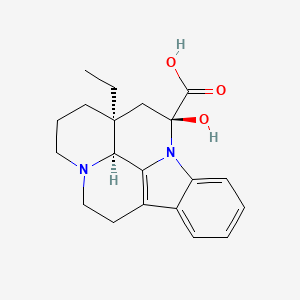

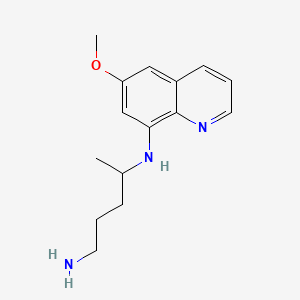

Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

Descripción general

Descripción

“Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate” is a chemical compound . It is related to a group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides that have been synthesized and properly characterized .

Synthesis Analysis

The synthesis of related compounds, 2-oxo-1,2-dihydroquinoline-3-carboxamides, was attempted as tacrine analogues free of hepatotoxicity . The esters were reacted with diethylmalonate in the presence of sodium ethoxide which generated the core structures of ethyl 4-hydroxy-8-methyl-2-quinolone-3-carboxylate derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate” is characterized by the presence of a 2-oxo-1,2-dihydroquinoline-3-carboxylate core .Chemical Reactions Analysis

The synthesized carboxamides showed a strong potency in inhibiting acetylcholinesterase enzyme (AChE), which plays an important role in Alzheimer’s disease (AD) . The hydrolysis of ACh into choline and acetic acid is catalyzed by cholinesterases .Aplicaciones Científicas De Investigación

Inhibitors Against Acetylcholinesterase Enzyme

- Results: Nine compounds from the group had activities higher than or close to donepezil (the positive control, IC50 ca 10 nM). For example, compound 7 depicted IC50 of 7 nM and showed better recovery from scopolamine-induced dementia than that of donepezil .

Cu (II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones

- Results: Complexes 2 and 3 exhibited a high cytotoxicity against human tumor cells and 3D spheroids derived from solid tumors, related to the high cellular uptake. They also showed a high selectivity towards cancerous cell lines with respect to non-cancerous cell lines and were able to circumvent cisplatin resistance .

Antibiotics

Synthesis of Tacrine Analogues

- Results: The synthesized carboxamides showed a strong potency in inhibiting AChE. Nine compounds from the group had activities higher than or close to donepezil .

Antibacterial and Antimalarial Agents

Inhibitors Against Acetylcholinesterase Enzyme

Direcciones Futuras

The synthesized carboxamides showed a strong potency in inhibiting AChE, with activities higher than or close to donepezil . For example, compound 7 depicted IC50 of 7 nM and was subsequently evaluated by the in vivo zebra fish model . Interestingly, compound 7 showed better recovery from scopolamine-induced dementia than that of donepezil . Further ex vivo and in vivo models have been established recently in the lab to evaluate the safety of these compounds . This suggests that these compounds could have potential applications in the treatment of Alzheimer’s disease .

Propiedades

IUPAC Name |

methyl 2-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-6-7-4-2-3-5-9(7)12-10(8)13/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPRBJSNMKCUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40994717 | |

| Record name | Methyl 2-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | |

CAS RN |

73776-17-7 | |

| Record name | 73776-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 4-[4-(trifluoromethyl)phenoxy]-](/img/structure/B1584683.png)

![3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[(2-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide](/img/no-structure.png)

![Chloro[p-[(2-hydroxy-1-naphthyl)azo]phenyl]mercury](/img/structure/B1584698.png)